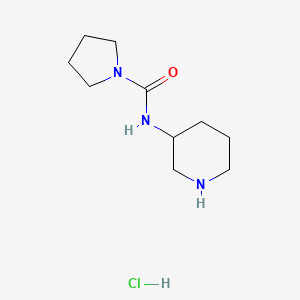
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline calcium involves the reaction of doxycycline with calcium ions. The process typically includes the following steps:
Dissolution: Doxycycline is dissolved in a suitable solvent, such as water or ethanol.
Addition of Calcium Ions: Calcium chloride or another calcium salt is added to the solution.
Precipitation: The mixture is stirred, and the doxycycline calcium precipitates out of the solution.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
Industrial production of doxycycline calcium follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, precipitation, and filtration. Quality control measures ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Doxycycline calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various doxycycline analogs .
科学的研究の応用
Doxycycline calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections and as an anti-cancer agent.
Industry: Utilized in the development of new antibiotics and MMP inhibitors.
作用機序
Doxycycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .
In cancer research, doxycycline calcium inhibits MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, doxycycline calcium can reduce tumor invasion and metastasis .
類似化合物との比較
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Oxytetracycline: Similar to doxycycline but with different pharmacokinetic properties.
Uniqueness
Doxycycline calcium is unique due to its dual role as an antibiotic and MMP inhibitor. Its enhanced stability and bioavailability compared to other tetracyclines make it a preferred choice in both clinical and research settings .
特性
分子式 |
C22H20Ca2N2O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7?,10?,14?,15?,17?,22-;;/m0../s1 |
InChIキー |
URCORIIAEVPLGB-GTZIVVOKSA-K |
異性体SMILES |
CC1C2C(C3C(C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
正規SMILES |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
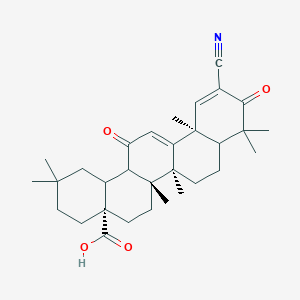
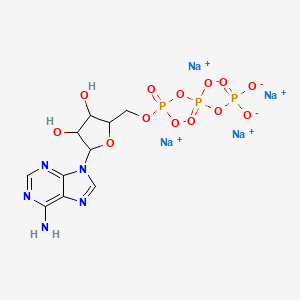
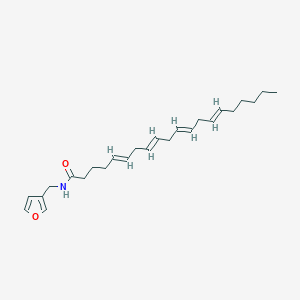
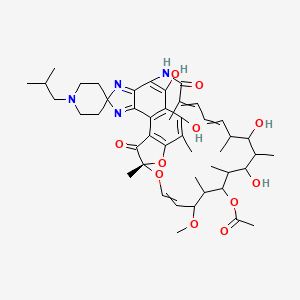

![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
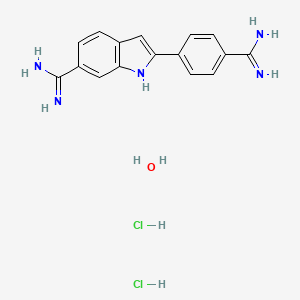
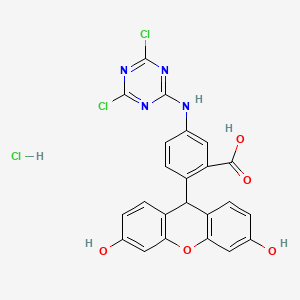
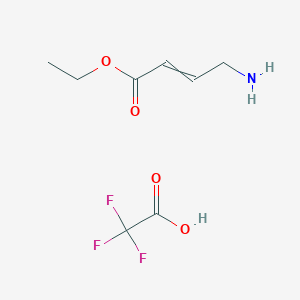
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
